Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)
The PKCζ Pseudosubstrate Inhibitor is a cell-permeable peptide designed to selectively inhibit protein kinase C zeta (PKCζ) by mimicking its endogenous pseudosubstrate sequence. This inhibitor competitively binds to the kinase’s catalytic domain, effectively blocking its activity without affecting other PKC isoforms, ensuring high specificity. It serves as a valuable tool for studying PKCζ-mediated signaling pathways in cellular processes such as proliferation, differentiation, and apoptosis. The peptide is synthesized with high purity and stability, making it suitable for in vitro and ex vivo applications. Its precise mechanism of action allows researchers to dissect PKCζ's role in physiological and pathological contexts with minimal off-target effects.

799764-07-1 structure
Product name:PKCζ Pseudosubstrate Inhibitor
PKCζ Pseudosubstrate Inhibitor Chemical and Physical Properties
Names and Identifiers
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- ?PKCζ Pseudosubstrate Inhibitor NEW
- PKCζ Pseudosubstrate Inhibitor NEW
- L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
- CID 137699841
- PKCζ Pseudosubstrate Inhibitor
- PKC.zeta. Pseudosubstrate Inhibitor
- Pseudosubstrate Inhibitor
- PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
- L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
- PKCzeta Pseudosubstrate Inhibitor
- Protein Kinase Czeta Pseudosubstrate Inhibitor
- 799764-07-1
-
- Inchi: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
- InChI Key: SKRXKMHPFNOGGU-JBZCIANGSA-N
- SMILES: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|
Computed Properties
- Exact Mass: 1511.06370585g/mol
- Monoisotopic Mass: 1511.06370585g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 27
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 107
- Rotatable Bond Count: 62
- Complexity: 2700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 694
- XLogP3: -8.7
Experimental Properties
- Density: 1.48±0.1 g/cm3(Predicted)
- Solubility: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml
PKCζ Pseudosubstrate Inhibitor Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-5mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 5mg |
¥8176.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-500ug |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 500ug |
¥1100.00 | 2022-04-26 | |
1PlusChem | 1P01EPT9-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$239.00 | 2024-04-21 | |
TargetMol Chemicals | T80071-1mg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 1mg |
¥ 3180 | 2024-07-24 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73554-1mg |
PKCζ Pseudosubstrate Inhibitor |
799764-07-1 | 98% | 1mg |
¥2088.00 | 2022-04-26 | |
A2B Chem LLC | AX65453-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$683.00 | 2024-04-19 | |
A2B Chem LLC | AX65453-1mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 1mg |
$164.00 | 2024-04-19 | |
TargetMol Chemicals | T80071-500μg |
PKCζ/ι pseudosubstrate inhibitor |
799764-07-1 | 500μg |
¥ 1680 | 2024-07-24 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912696-1mg |
PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor) |
799764-07-1 | 98% | 1mg |
¥3,148.20 | 2022-01-14 | |
1PlusChem | 1P01EPT9-5mg |
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine |
799764-07-1 | ≥95% | 5mg |
$905.00 | 2024-04-21 |
PKCζ Pseudosubstrate Inhibitor Related Literature
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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